Synthesis and characterization of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Synthesis and characterization of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a molecule of significant interest due to its core γ-lactone structure. The tetrahydrofuran scaffold is a privileged motif found in a vast array of natural products and biologically active molecules, exhibiting properties ranging from antitumor to antimicrobial.[1][2][3] This document outlines a plausible and robust synthetic strategy, details a step-by-step experimental protocol, and establishes a full characterization workflow. The causality behind experimental choices is explained to provide field-proven insights for researchers aiming to synthesize and study this compound or its analogues for applications in drug development, material science, and catalysis.[4]
Introduction and Significance
2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[4][5] Its structure is distinguished by three key functional domains: a γ-butyrolactone core (5-oxotetrahydrofuran), a carboxylic acid at the C3 position, and a 2-methoxyphenyl substituent at the C2 position.[4] This unique combination of functional groups suggests potential for diverse chemical reactivity and biological activity.[4]
The tetrahydrofuran ring system is a cornerstone of medicinal chemistry, present in numerous natural products that display a wide spectrum of biological activities, including antitumor, antimalarial, and antiprotozoal effects.[1] The inherent value of this scaffold drives considerable research into novel and efficient synthetic methodologies for creating substituted tetrahydrofuran derivatives.[1][2] The target molecule, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules and for screening in biological assays.
Strategic Approaches to Synthesis
The construction of the 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid core can be approached through several established synthetic strategies. The choice of method often depends on the desired stereochemistry, scalability, and availability of starting materials.
Cyclization Reactions: The Foundational Approach
A primary strategy for forming the tetrahydrofuran ring is through intramolecular cyclization.[4] This typically involves generating a linear precursor containing a nucleophile (often a hydroxyl group) and a suitable leaving group, which then react to close the ring.[1] For the target molecule, this could involve a Michael addition followed by lactonization.
Multicomponent Reactions (MCRs): A Strategy for Efficiency
Multicomponent reactions, which combine three or more starting materials in a single pot, offer a highly efficient pathway to complex molecular architectures.[6]
-
The Passerini Reaction: This powerful three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxyamide.[6][7] An intramolecular variant of the Passerini reaction is a well-established method for synthesizing lactones, making it a highly attractive, albeit complex, potential route.[8][9]
-
The Ugi Reaction: While the classic Ugi four-component reaction might not directly yield the target structure, its versatility in creating diverse scaffolds makes it a tool to consider for generating advanced intermediates that could be subsequently converted to the desired lactone.[10][11]
Proposed Synthetic Strategy: Michael Addition and Lactonization
For this guide, we propose a robust and logical two-step synthesis based on fundamental and reliable organic reactions. This approach offers a clear and accessible pathway for laboratory-scale synthesis. The strategy involves an initial Michael addition to form the carbon skeleton, followed by hydrolysis and acid-catalyzed lactonization to construct the γ-lactone ring.
Caption: Proposed Synthetic Pathway.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.
Disclaimer: This protocol is a proposed route based on established chemical principles. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Reagents and Materials
-
2-Methoxybenzaldehyde
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, separatory funnel, and magnetic stirrer.
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step 1: Synthesis of Diethyl 2-(1-(2-methoxyphenyl)prop-2-ene-1,3-diyl)malonate
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol (50 mL).
-
Addition of Reagents: To the cooled sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 15 minutes.
-
Subsequently, add 2-methoxybenzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: After completion, cool the reaction to room temperature and neutralize with 1 M HCl. Remove the ethanol under reduced pressure.
-
Partition the residue between water (50 mL) and diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate adduct. Purification may be performed via flash column chromatography if necessary.
Step 2: Hydrolysis and Lactonization to Final Product
-
Saponification: Dissolve the crude intermediate from Step 1 in ethanol (50 mL) in a round-bottom flask. Add an aqueous solution of NaOH (3.0 eq in 25 mL of water).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours until the saponification is complete (monitored by TLC).
-
Lactonization: Cool the mixture to room temperature and carefully acidify to pH 1-2 with concentrated HCl. A precipitate may form.
-
Heat the acidified mixture gently (50-60 °C) for 1-2 hours to promote intramolecular cyclization (lactonization).
-
Isolation and Purification: Cool the reaction mixture. If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).[12]
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel.[12]
Characterization
A full suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.[13][14]
Caption: General Experimental Workflow.
Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic Protons: Multiplets between ~6.8-7.4 ppm. OCH₃ Protons: Singlet around ~3.8 ppm. Lactone Ring Protons: Complex multiplets for H2, H3, and H4 protons. COOH Proton: Broad singlet, typically >10 ppm. | Confirms the presence of the methoxyphenyl group, the core ring structure, and the carboxylic acid proton.[15] |
| ¹³C NMR | Carbonyl Carbons: Signals at ~170-180 ppm (lactone and carboxylic acid). Aromatic Carbons: Signals between ~110-160 ppm. OCH₃ Carbon: Signal around ~55 ppm. Lactone Ring Carbons: Aliphatic signals in the ~30-80 ppm range. | Provides a carbon count and confirms the electronic environment of each carbon atom in the molecule.[15] |
| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1770 cm⁻¹: C=O stretch of the γ-lactone.[16][17] ~1710 cm⁻¹: C=O stretch of the carboxylic acid. ~1250 cm⁻¹: C-O stretch of the aryl ether. | Confirms the presence of key functional groups: carboxylic acid, lactone, and ether.[18][19] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C₁₂H₁₂O₅ [M+H]⁺: 237.0707. Found: Value should be within 5 ppm of the calculated mass. | Unambiguously confirms the elemental composition and molecular formula of the synthesized compound.[20] |
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol [4][5] |
| Appearance | Expected to be a white to off-white solid. |
| Melting Point | To be determined experimentally. A sharp melting point indicates high purity. |
| Solubility | Expected to be soluble in polar organic solvents like ethyl acetate, acetone, and methanol. |
Conclusion
This guide details a comprehensive approach to the synthesis and characterization of 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. The proposed synthetic route, based on a Michael addition followed by lactonization, is robust and relies on well-understood organic chemistry principles. The characterization workflow provides a clear framework for unequivocally verifying the structure and purity of the final product. This molecule, as a member of the biologically significant tetrahydrofuran family, serves as a valuable target for further investigation in medicinal chemistry and materials science.
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